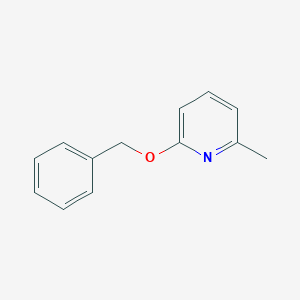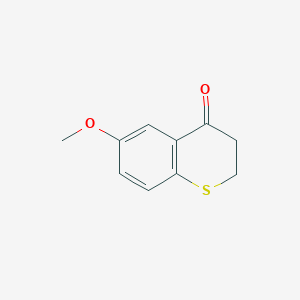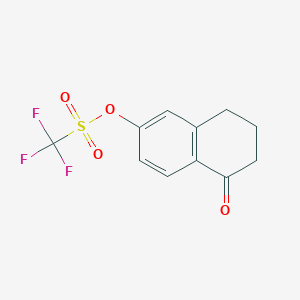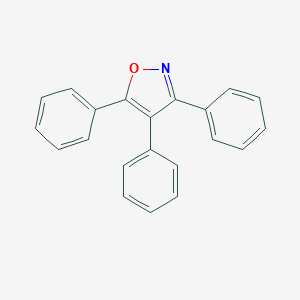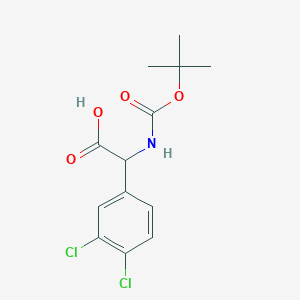
2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, commonly referred to as Boc-DCP-AA, is a synthetic organic compound that has been widely used in scientific research as a pharmaceutical intermediate, as a reagent in organic synthesis, and as an inhibitor of enzymes. Boc-DCP-AA has been studied extensively over the past few decades, and its properties and applications have been well documented.
Applications De Recherche Scientifique
Protective Group in Chemical Synthesis
"2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid" is utilized for the protection of amino groups in the synthesis of various chemical compounds, notably in the intermediate stages of pharmaceutical development. The tert-butyloxycarbonyl (BOC) group is a standard protecting group that facilitates the synthesis of complex molecules by preventing unwanted reactions at the amino group. For instance, it has been applied in the protection of amino-group in 2-aminomethylphenylacetic acid, an intermediate of Ceforanide, highlighting its efficiency and the optimal conditions for its application (Wang Rong-geng, 2008). Moreover, a comparative study on protecting methods for the amino group in 2-Aminomethylphenylacetic acid emphasized the superior yield achieved using BOC as a protecting agent, although noting the complexity of its deprotection process (Yougui Zhao, Ronggeng Wang, Mei Liu, 2014).
Peptide Synthesis
In peptide synthesis, the BOC group is instrumental for the protection of amino acids, thereby allowing for the sequential addition of amino acids without interference. This method facilitates the synthesis of peptides, including the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis, demonstrating the versatility and utility of BOC-protected amino acids in constructing complex peptide structures efficiently (S. Plaue, D. Heissler, 1987).
Development of Novel Compounds
Research on "2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid" extends to the development of novel compounds with potential therapeutic applications. For instance, it's involved in the synthesis of new proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac", indicating a promising approach in enhancing the medicinal properties of existing drugs while minimizing their gastrointestinal side effects (A. Shalaby et al., 1998).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXQOHZODWWEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

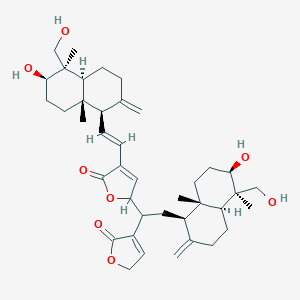
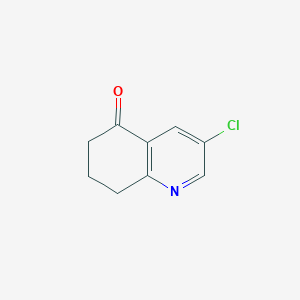
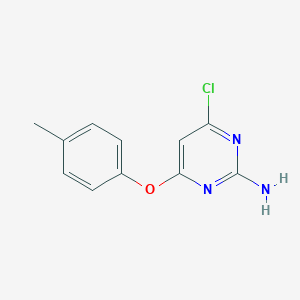
![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)
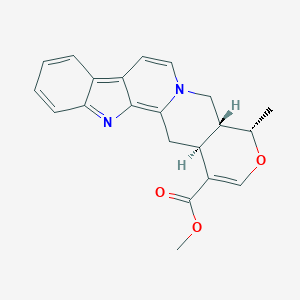
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)
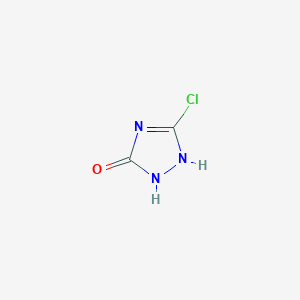
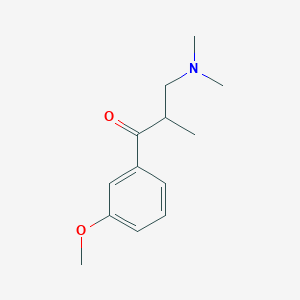
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)
